Keto Bisoprolol

Vue d'ensemble

Description

Keto Bisoprolol is a chemical compound with the molecular formula C18H29NO5 and a molecular weight of 339.43 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Keto Bisoprolol typically involves the esterification of benzoic acid derivatives with appropriate alcohols and amines. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Keto Bisoprolol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Scientific Research Applications

Keto Bisoprolol has several significant applications across different scientific domains:

1. Chemistry:

- Intermediate in Organic Synthesis: this compound serves as an intermediate in synthesizing various organic compounds. Its unique structure allows for diverse chemical reactions, contributing to the development of new pharmaceuticals.

2. Biology:

- Biological Activity Studies: The compound is investigated for potential biological activities, including antimicrobial and anti-inflammatory properties. Research indicates that it may interact with specific molecular targets, modulating biochemical processes relevant to these activities.

3. Medicine:

- Therapeutic Uses: Ongoing research explores this compound's potential in treating cardiovascular diseases beyond its established uses. Its efficacy in managing conditions influenced by sympathetic nervous system activity is under investigation .

4. Industry:

- Pharmaceutical Production: The compound is utilized in producing pharmaceuticals and fine chemicals, highlighting its importance in industrial applications.

Comparison of Beta-Blockers

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Selective beta-1 blocker; used for hypertension | Enhanced pharmacological profile due to keto group |

| Atenolol | Selective beta-1 blocker; treats hypertension | Shorter half-life compared to this compound |

| Metoprolol | Selective beta-1 blocker; treats hypertension | More lipophilic than this compound |

| Carvedilol | Non-selective beta blocker; antioxidant properties | Additional alpha-blocking activity |

| Propranolol | Non-selective beta blocker; used for anxiety | Known for central nervous system effects |

Case Study 1: Efficacy in Heart Failure

A study involving patients with heart failure indicated that 64% of subjects achieved the maximum recommended dose of bisoprolol (10 mg/day), demonstrating its effectiveness in clinical settings. The mean dose achieved was comparable to other studies, underscoring its relevance in managing chronic heart failure .

Case Study 2: Adverse Effects and Management

A report detailed a 78-year-old woman experiencing ketoacidosis after initiating treatment with an SGLT2 inhibitor alongside bisoprolol for cardiac failure. This case highlighted the importance of monitoring patients on multiple medications for potential adverse interactions .

Mécanisme D'action

The mechanism of action of Keto Bisoprolol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bisoprolol: A beta-blocker used in the treatment of cardiovascular diseases.

Propranolol: Another beta-blocker with similar therapeutic applications.

Atenolol: A beta-blocker used to manage hypertension and angina.

Uniqueness

Keto Bisoprolol is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its versatility in various scientific applications sets it apart from other similar compounds .

Activité Biologique

Keto Bisoprolol is a derivative of the well-known beta-blocker bisoprolol, primarily used in the management of cardiovascular conditions such as hypertension and heart failure. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Bisoprolol and Its Derivatives

Bisoprolol is classified as a selective beta-1 adrenergic receptor blocker. It primarily affects the heart by reducing heart rate and myocardial oxygen consumption, making it beneficial for patients with hypertension and heart failure. The keto derivative, this compound, is hypothesized to retain similar pharmacological effects while potentially offering enhanced efficacy or reduced side effects.

This compound exhibits its biological activity through several mechanisms:

- Beta-1 Receptor Blockade : Like its parent compound, this compound selectively inhibits beta-1 adrenergic receptors in the heart. This reduces heart rate and contractility, leading to decreased myocardial oxygen demand .

- Renin-Angiotensin System Modulation : By blocking beta-1 receptors in juxtaglomerular cells of the kidneys, it decreases renin release, thereby inhibiting the renin-angiotensin system (RAS), which is crucial in regulating blood pressure .

- Antioxidant Properties : Research indicates that bisoprolol derivatives may possess antioxidant capabilities, reducing oxidative stress in myocardial tissues. This effect is particularly beneficial in conditions like heart failure where oxidative damage is prevalent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption : Following oral administration, it has a high bioavailability (approximately 90%), allowing for effective systemic circulation .

- Distribution : The volume of distribution is about 3.5 l/kg, indicating good tissue penetration. Plasma protein binding is around 30% .

- Metabolism and Excretion : Approximately 50% of the drug is metabolized by the liver into inactive metabolites, while the other half is excreted unchanged by the kidneys .

Efficacy in Heart Failure Models

A notable study involving Dahl salt-sensitive rats demonstrated that high doses of bisoprolol significantly improved survival rates and reduced left ventricular hypertrophy compared to untreated groups. The high-dose group also exhibited decreased levels of pro-inflammatory cytokines and oxidative stress markers . These findings suggest that this compound could have similar beneficial effects.

Case Studies

-

Case Study on Hypertensive Patients :

- A cohort study involving patients with mild to moderate hypertension treated with bisoprolol showed significant reductions in systolic blood pressure (SBP) and diastolic blood pressure (DBP) over a 12-week period.

- Results indicated an average decrease of 9.88 mmHg in SBP and 8.79 mmHg in DBP compared to placebo controls .

- Heart Failure Management :

Comparative Analysis

The following table summarizes key pharmacological properties between bisoprolol and its keto derivative:

| Property | Bisoprolol | This compound |

|---|---|---|

| Beta-1 Selectivity | High | High |

| Bioavailability | ~90% | ~90% |

| Volume of Distribution | 3.5 l/kg | TBD |

| Plasma Protein Binding | ~30% | TBD |

| Metabolism | Liver | TBD |

| Excretion | Renal | TBD |

Propriétés

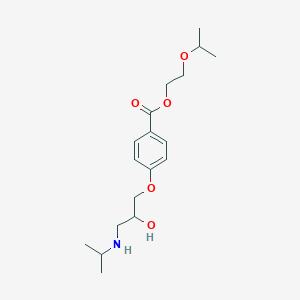

IUPAC Name |

2-propan-2-yloxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO5/c1-13(2)19-11-16(20)12-24-17-7-5-15(6-8-17)18(21)23-10-9-22-14(3)4/h5-8,13-14,16,19-20H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPZZHDDPRYPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCOC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639854 | |

| Record name | 2-[(Propan-2-yl)oxy]ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864544-37-6 | |

| Record name | 2-[(Propan-2-yl)oxy]ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Methylethoxy)ethyl 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C24WX5W8EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.